N-[(4-bromophenyl)methyl]sulfamoyl chloride
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Overview
Description
“N-[(4-bromophenyl)methyl]sulfamoyl chloride” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of synthesis and characterization of novel compounds .
Synthesis Analysis
The synthesis of “N-[(4-bromophenyl)methyl]sulfamoyl chloride” involves complex chemical reactions. The exact process can vary depending on the desired end product and the specific conditions used .Molecular Structure Analysis
The molecular structure of “N-[(4-bromophenyl)methyl]sulfamoyl chloride” is determined by various spectroscopic techniques such as NMR, UV/VIS, and FTIR . These techniques provide detailed information about the compound’s structure and confirm its identity.Chemical Reactions Analysis
The chemical reactions involving “N-[(4-bromophenyl)methyl]sulfamoyl chloride” are complex and can vary depending on the specific conditions used. More research is needed to fully understand these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-bromophenyl)methyl]sulfamoyl chloride” are determined by various techniques. Its molecular formula is CHBrNOS, and it has an average mass of 459.356 Da .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
One significant application is in the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties. These compounds have been evaluated as antimicrobial agents, showcasing promising results against both bacterial and fungal strains. The synthesis involves versatile intermediates accessible through reactions with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, leading to various derivatives like thiazole, pyridone, pyrazole, and chromene derivatives. Such derivatives are elucidated and characterized for their potential in antimicrobial applications (Darwish et al., 2014).
Alternatives to Methyl Bromide Treatments
Another application area is in seeking alternatives to methyl bromide for insect control in stored-product and quarantine applications. Methyl bromide, a potent insecticide and fumigant, is being phased out due to its ozone-depleting properties. Research into alternatives has explored various physical control methods and chemical replacements, including sulfuryl fluoride and carbonyl sulfide, indicating a broader scope for using sulfamoyl chloride derivatives in developing new pest control solutions (Fields & White, 2002).
Novel Sulfonated Thin-film Composite Membranes
In materials science, sulfonated aromatic diamine monomers have been synthesized for the preparation of thin-film composite nanofiltration membranes. These membranes show improved water flux and selectivity for dye treatment applications, indicating the role of sulfamoyl chloride derivatives in enhancing membrane properties for environmental and industrial separation processes (Liu et al., 2012).
Antimicrobial and Antifungal Activities
Sulfonamide-derived compounds, including those with bromophenyl moieties, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies involve the synthesis of novel ligands and their metal complexes, revealing moderate to significant activity against various bacterial and fungal strains. This highlights the potential of such compounds in medicinal chemistry and drug development for treating infectious diseases (Chohan & Shad, 2011).
Efficient Sulfamoylation Methods
Research has also focused on developing efficient methods for the sulfamoylation of hydroxyl groups, crucial for synthesizing various pharmaceuticals and organic compounds. Studies have demonstrated that using specific solvents can accelerate the sulfamoylation reaction, leading to higher yields of target sulfamates without the need for a base. This research opens avenues for more efficient and environmentally friendly synthesis methods in organic chemistry (Okada et al., 2000).
Safety And Hazards
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEVMTUOSMQNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]sulfamoyl chloride |
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